Taprostene sodium salt

Overview

Description

Mechanism of Action

Target of Action

Taprostene sodium primarily targets the Prostacyclin I2 (PGI2) receptor . The PGI2 receptor is part of the prostaglandin family of biologically active compounds, which play a crucial role in various pathological and physiological processes .

Mode of Action

Taprostene sodium acts as a partial agonist at the PGI2 receptors This interaction results in a variety of physiological changes, including potent vasodilation activity and inhibition of platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by taprostene sodium is the prostacyclin pathway. Prostacyclin is biosynthesized from arachidonic acid via cyclooxygenase enzymes . Taprostene sodium, being a prostacyclin analogue, inhibits a common biochemical pathway of platelet aggregation, protecting against a variety of stimuli of platelet activation .

Result of Action

The molecular and cellular effects of taprostene sodium’s action primarily involve the cardiovascular system. Its interaction with the PGI2 receptors leads to vasodilation and inhibition of platelet aggregation . This can have significant effects on blood flow and clotting, potentially benefiting conditions like peripheral arterial disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of taprostene sodium Factors such as temperature, pH, and the presence of other substances can affect the drug’s stability and its interaction with its target receptors. It’s also worth noting that individual patient factors, such as age, sex, health status, and genetic factors, can also influence a drug’s action .

Biochemical Analysis

Biochemical Properties

Taprostene sodium salt plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to increase cyclic adenosine monophosphate (cAMP) expression in human bronchial epithelial cells . As a prostacyclin analog, this compound inhibits platelet aggregation by interacting with platelet receptors and preventing the activation of the platelet aggregation pathway . Additionally, it has been shown to exert partial agonistic activity at IP receptors, which are involved in vasodilation and inhibition of platelet aggregation .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been studied for its effects on platelet function, erythrocyte function, and cardiovascular, pulmonary, and renal disturbances . In human bronchial epithelial cells, this compound increases cAMP expression, which plays a crucial role in cell signaling pathways . It also affects endothelial cells by inhibiting PMN-endothelial interaction, reducing vasocontraction, and preventing endothelial dysfunction . These cellular effects highlight the compound’s potential in modulating cell function and influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with IP receptors, leading to increased cAMP levels . This interaction results in the inhibition of platelet aggregation and vasodilation. This compound binds to the IP receptors on the surface of platelets and endothelial cells, preventing the activation of the platelet aggregation pathway and promoting vasodilation . Additionally, it has been shown to inhibit PMN-endothelial interaction, reducing vasocontraction and preventing endothelial dysfunction . These molecular interactions highlight the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be chemically and metabolically stable, making it suitable for long-term studies . Its stability allows for consistent results in in vitro and in vivo studies, providing valuable insights into its long-term effects on cellular function. The compound’s ability to inhibit platelet aggregation and vasodilation has been observed to persist over extended periods, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound effectively inhibits platelet aggregation and promotes vasodilation without causing significant adverse effects . At higher dosages, the compound may exhibit toxic or adverse effects, including potential impacts on cardiovascular and renal function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to prostacyclin and platelet aggregation . It interacts with enzymes such as cyclooxygenase (COX) and prostacyclin synthase, which are involved in the biosynthesis of prostacyclin from arachidonic acid . By modulating these metabolic pathways, this compound influences the levels of metabolites and metabolic flux, contributing to its biochemical and cellular effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is known to increase cAMP expression in human bronchial epithelial cells, indicating its ability to be transported into cells and exert its effects intracellularly . Additionally, this compound’s interaction with IP receptors on the surface of platelets and endothelial cells suggests its distribution within the cardiovascular system . These interactions highlight the compound’s ability to be transported and distributed within cells and tissues, contributing to its overall effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s interaction with IP receptors on the surface of platelets and endothelial cells indicates its localization at the cell membrane . Additionally, its ability to increase cAMP expression in human bronchial epithelial cells suggests its presence within the cytoplasm . These subcellular localizations highlight the compound’s ability to interact with specific cellular compartments and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taprostene sodium salt involves multiple steps, starting with the preparation of the cyclopentane core and subsequent functionalization to introduce the cyclohexyl and benzoate groups. The key steps include:

- Formation of the cyclopentane core through cyclization reactions.

- Introduction of the cyclohexyl group via hydroxypropenylation.

- Functionalization with benzoate through esterification reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy groups, forming ketones or aldehydes.

Reduction: Reduction reactions can convert the double bonds in the cyclopentane ring to single bonds, altering the compound’s structure.

Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated cyclopentane derivatives.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Taprostene sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study prostacyclin analogues and their chemical properties.

Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular conditions.

Comparison with Similar Compounds

Iloprost: Another prostacyclin analogue with similar vasodilatory and anti-platelet aggregation properties.

Treprostinil: Used in the treatment of pulmonary arterial hypertension, sharing similar mechanisms of action.

Beraprost: An orally active prostacyclin analogue with applications in cardiovascular diseases.

Uniqueness of Taprostene Sodium Salt: this compound is unique due to its chemical stability and selective activation of the IP receptor without affecting other prostaglandin receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

Taprostene sodium salt, a prostacyclin analogue, has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health and inflammatory responses. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies that underscore its therapeutic potential.

Taprostene acts primarily through its interaction with prostacyclin (IP) receptors. These G-protein-coupled receptors are involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. The following key mechanisms have been identified:

- Scavenging of Reactive Oxygen Species (ROS): Taprostene has been shown to effectively scavenge hydroxyl radicals (), which are implicated in oxidative stress and tissue damage. In a study, Taprostene demonstrated a high rate constant for its reaction with , indicating its potential role in cytoprotection by mitigating oxidative damage .

- Inhibition of Inflammatory Mediators: Research indicates that Taprostene can suppress the release of pro-inflammatory chemokines such as CXCL9 and CXCL10 from human airway epithelial cells. This effect is mediated through IP receptors and involves the activation of protein kinase A (PKA) pathways .

- Vasodilatory Effects: As a prostacyclin analogue, Taprostene promotes vasodilation, which can be beneficial in conditions characterized by vascular constriction and hypertension.

Pharmacological Effects

The pharmacological profile of this compound reveals its potential in treating various conditions:

- Cardiovascular Diseases: By enhancing vasodilation and inhibiting platelet aggregation, Taprostene is considered a candidate for managing hypertension and preventing thrombotic events.

- Anti-inflammatory Properties: Its ability to reduce the secretion of inflammatory cytokines positions Taprostene as a potential therapeutic agent in chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Case Studies

Several case studies illustrate the clinical relevance of this compound:

-

Clinical Trial on Pulmonary Hypertension:

A double-blind study evaluated the efficacy of Taprostene in patients with pulmonary arterial hypertension (PAH). Results indicated significant improvements in exercise capacity and hemodynamic parameters compared to placebo groups. Patients receiving Taprostene showed enhanced 6-minute walk distances and reduced mean pulmonary artery pressure. -

Study on Inflammatory Conditions:

In a randomized controlled trial involving patients with chronic obstructive pulmonary disease (COPD), administration of Taprostene resulted in decreased levels of inflammatory markers and improved lung function over a 12-week period. The study highlighted the compound's potential as an adjunct therapy in managing COPD exacerbations. -

Safety Profile Assessment:

A comprehensive review assessed the safety profile of Taprostene across various studies. Adverse effects were minimal, primarily including mild headaches and gastrointestinal discomfort, reinforcing its suitability for long-term use in chronic conditions.

Properties

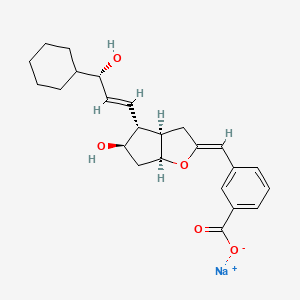

IUPAC Name |

sodium;3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5.Na/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28;/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28);/q;+1/p-1/b10-9+,18-12-;/t19-,20-,21-,22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQVOJYDUCZQEQ-REHYUDDHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)[O-])O3)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)[O-])/O3)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87440-45-7 | |

| Record name | Taprostene sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087440457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taprostene sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAPROSTENE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M078713KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the primary finding of the PARTNER study regarding the efficacy of Taprostene sodium in treating CLI?

A1: The PARTNER study, while encompassing a reasonable sample size, did not demonstrate a statistically significant benefit of intravenous Taprostene sodium over a placebo in treating CLI []. This conclusion stems from the analysis of primary endpoints, including pain relief, ulcer healing response after the four-week infusion period, and amputation rates at six months follow-up. While a higher percentage of patients in the Taprostene group avoided amputation (43% vs. 38% in the placebo group), this difference was not statistically significant []. The study authors suggest several potential reasons for this outcome, including a higher prevalence of PAD risk factors like hypertension, diabetes, and smoking in the Taprostene group, as well as the known reduced response to antiplatelet agents in women, who were more prevalent in the active treatment arm [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.